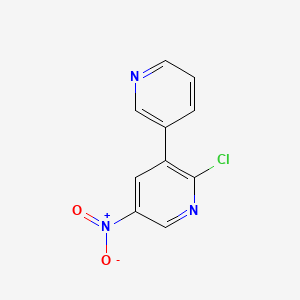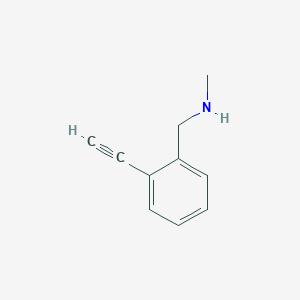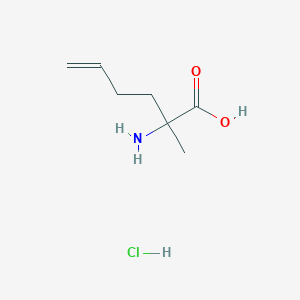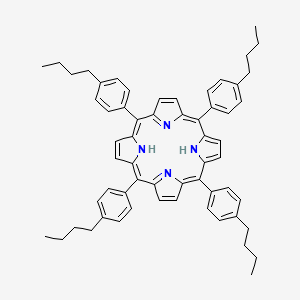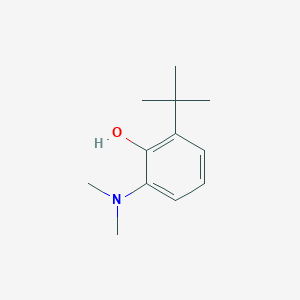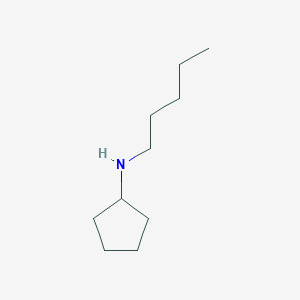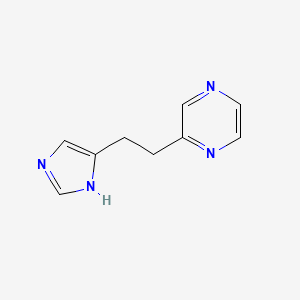
2-(2-(1H-Imidazol-4-yl)ethyl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(1H-Imidazol-4-yl)ethyl)pyrazine is a heterocyclic compound that features both imidazole and pyrazine rings These structures are known for their significant roles in various biological and chemical processes The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyrazine ring is a six-membered ring with two nitrogen atoms at opposite positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-Imidazol-4-yl)ethyl)pyrazine typically involves the formation of the imidazole and pyrazine rings followed by their coupling. One common method is the cyclization of amido-nitriles to form substituted imidazoles, which can then be coupled with pyrazine derivatives . The reaction conditions often involve the use of nickel catalysts and mild conditions to ensure the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. This would include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(1H-Imidazol-4-yl)ethyl)pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the imidazole or pyrazine rings .
Aplicaciones Científicas De Investigación
2-(2-(1H-Imidazol-4-yl)ethyl)pyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-(1H-Imidazol-4-yl)ethyl)pyrazine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The pyrazine ring can participate in π-π stacking interactions, which are important in the stabilization of protein-ligand complexes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(1H-Imidazol-4-yl)ethyl)pyridine
- 2-(2-(1H-Imidazol-4-yl)ethyl)benzene
- 2-(2-(1H-Imidazol-4-yl)ethyl)thiazole
Uniqueness
What sets 2-(2-(1H-Imidazol-4-yl)ethyl)pyrazine apart from these similar compounds is the presence of both imidazole and pyrazine rings, which confer unique chemical reactivity and biological activity. The combination of these two rings allows for a broader range of interactions and applications .
Propiedades
Fórmula molecular |
C9H10N4 |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
2-[2-(1H-imidazol-5-yl)ethyl]pyrazine |
InChI |
InChI=1S/C9H10N4/c1(2-9-6-11-7-13-9)8-5-10-3-4-12-8/h3-7H,1-2H2,(H,11,13) |
Clave InChI |
IPQVODZSHHYGDU-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=N1)CCC2=CN=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


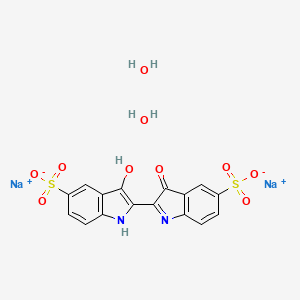
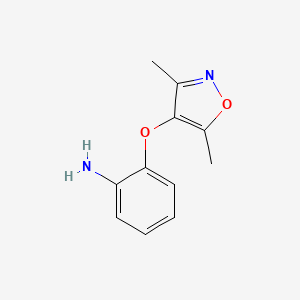
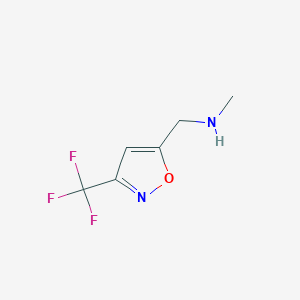
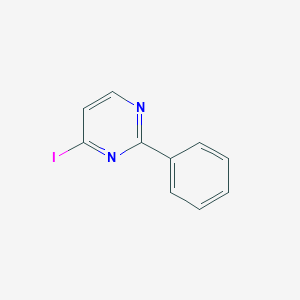
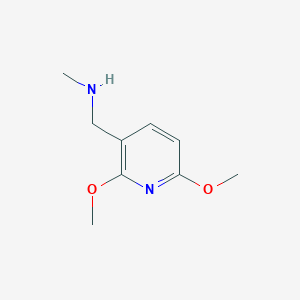
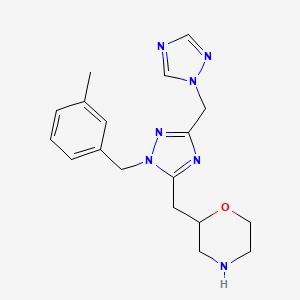
![2-methyl-2-[(phenylmethyl)thio]Propanoic acid methyl ester](/img/structure/B15247352.png)

